N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide
Description
N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide is an organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its benzamide core, which is substituted with dimethyl and sulfamoyl groups, making it a unique and versatile molecule.
Properties
IUPAC Name |
N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-8-15(4)19(17,18)12-9-11(13(16)14-3)7-6-10(12)2/h6-7,9H,5,8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUBXMAGYLBFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This process is promoted by the base lithium diisopropylamide (LDA), which facilitates the selective synthesis of α-sulfenylated ketones . The reaction conditions are mild, and the process does not require the use of transition metal catalysts or organometallic reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with carbonic anhydrase or other enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzamide: A simpler analog with similar structural features but lacking the sulfamoyl group.
N-methyl-N-propylbenzamide: Another analog with different alkyl substitutions on the benzamide core.
Uniqueness
N,4-dimethyl-3-[methyl(propyl)sulfamoyl]benzamide is unique due to the presence of both dimethyl and sulfamoyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
